molecular formula C20H23NO5 B11106107 Cycloheptyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate

Cycloheptyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate

Cat. No.: B11106107
M. Wt: 357.4 g/mol
InChI Key: ZHCUUKBAHUCMNI-UHFFFAOYSA-N
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Description

Cycloheptyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a cycloheptyl group, multiple hydroxyl groups, and a pyrrole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cycloheptyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include phosphorus oxychloride (POCl3) for deoxygenation and chlorination, and various nucleophiles for substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting involves careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as solvent choice (e.g., dimethylformamide, DMF) and temperature control are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the carbonyl group can produce diols.

Scientific Research Applications

Cycloheptyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cycloheptyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cycloheptyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

cycloheptyl 3a,8b-dihydroxy-2-methyl-4-oxo-1H-indeno[1,2-b]pyrrole-3-carboxylate

InChI

InChI=1S/C20H23NO5/c1-12-16(18(23)26-13-8-4-2-3-5-9-13)19(24)17(22)14-10-6-7-11-15(14)20(19,25)21-12/h6-7,10-11,13,21,24-25H,2-5,8-9H2,1H3

InChI Key

ZHCUUKBAHUCMNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2(C(=O)C3=CC=CC=C3C2(N1)O)O)C(=O)OC4CCCCCC4

Origin of Product

United States

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